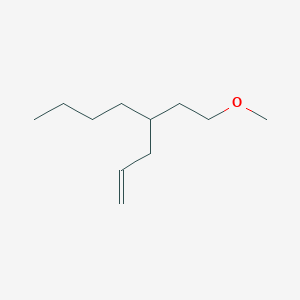

4-(2-Methoxyethyl)oct-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79164-34-4 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

4-(2-methoxyethyl)oct-1-ene |

InChI |

InChI=1S/C11H22O/c1-4-6-8-11(7-5-2)9-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |

InChI Key |

QIHBFZGHGNXVJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCOC)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Optimization for 4 2 Methoxyethyl Oct 1 Ene

Retrosynthetic Analysis of 4-(2-Methoxyethyl)oct-1-ene

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.comarxiv.orgarxiv.org

Identification of Strategic Disconnections and Precursors

The primary functional groups in this compound are an alkene (oct-1-ene) and an ether (methoxyethyl group). Strategic disconnections can be made at the carbon-carbon bond of the ethyl group attached to the main octene chain and at the ether linkage.

A key disconnection would be at the C4-C5 bond of the octene backbone, suggesting a coupling reaction between a four-carbon fragment and a four-carbon fragment. Another strategic disconnection is at the ether bond, which would involve the formation of the methoxyethyl side chain in a separate step.

Potential precursors for the synthesis of this compound could include:

1-octene or other simple alkenes: These could serve as the backbone for the molecule.

A compound containing the 2-methoxyethyl group: This could be introduced via an alkylation reaction.

Smaller building blocks: The entire carbon skeleton could be constructed from smaller molecules using carbon-carbon bond-forming reactions.

Considerations for Regioselectivity and Stereocontrol in Synthesis

The synthesis of this compound requires control over the position of the double bond (regioselectivity) to ensure it is at the C1 position. If any chiral centers are present or introduced during the synthesis, their stereochemistry would also need to be controlled. For the target molecule, there are no stereocenters, simplifying the synthetic design in this regard.

Forward Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be proposed.

Olefin Metathesis Strategies for Carbon-Carbon Bond Formation

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds. nih.govwikipedia.orgsigmaaldrich.comlibretexts.org A cross-metathesis reaction between two simpler alkenes could potentially form the octene backbone. For instance, the reaction of 1-hexene (B165129) with an appropriate methoxyethyl-containing alkene in the presence of a ruthenium-based catalyst (like a Grubbs catalyst) could be a viable route. wikipedia.orgnih.gov The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and minimize unwanted side reactions. sigmaaldrich.comlibretexts.org

Table 1: Potential Olefin Metathesis Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Hexene | 3-(2-Methoxyethyl)prop-1-ene | Grubbs Catalyst | This compound + Ethene |

Note: This is a hypothetical reaction scheme.

Alkylation and Etherification Routes for Constructing the this compound Scaffold

An alternative approach would involve first constructing the carbon skeleton and then introducing the methoxy (B1213986) group.

Alkylation: A Grignard reagent prepared from a halo-octene could react with a suitable electrophile containing the 2-hydroxyethyl group.

Etherification: The resulting alcohol would then be converted to the methyl ether using a Williamson ether synthesis, for example, by reacting it with sodium hydride and methyl iodide.

A related approach involves the synthesis of 4-(2-methoxyethyl)phenol, which can serve as a precursor. google.comgoogleapis.comresearchgate.netgoogle.comias.ac.in While the provided information focuses on the phenol, its synthesis from 4-hydroxyacetophenone involves bromination, methoxide (B1231860) exchange, and reduction, which are standard organic transformations. googleapis.comgoogle.com The phenolic hydroxyl group could then be removed, although this is often a challenging transformation.

Catalytic Reaction Pathways in this compound Synthesis

Catalysis would be central to many of the proposed synthetic steps.

Olefin Metathesis: As mentioned, ruthenium catalysts are the standard for this transformation. nih.gov

Hydrogenation: If any steps involve the reduction of other functional groups (e.g., alkynes to alkenes), catalytic hydrogenation using catalysts like Lindlar's catalyst for stereoselective reduction would be employed. mdpi.com

Palladium-catalyzed cross-coupling reactions: Reactions like the Suzuki or Heck coupling could be used to form the carbon skeleton from smaller, functionalized precursors.

The optimization of these catalytic reactions would involve screening different catalysts, ligands, solvents, and temperatures to maximize the yield and selectivity of the desired product.

Based on a comprehensive review of scientific literature, there is no specific information available for the chemical compound “this compound.” Searches for synthetic methodologies, optimization of reaction parameters, and the application of green chemistry principles for this particular molecule did not yield any results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt. The creation of such an article would require speculative information, which falls outside the scope of providing factual and verifiable content.

Advanced Spectroscopic and Chromatographic Elucidation of 4 2 Methoxyethyl Oct 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(2-Methoxyethyl)oct-1-ene, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectral Interpretation for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The interpretation of this spectrum involves analyzing the chemical shift (δ), integration, and multiplicity of each signal.

Alkene Protons: The terminal vinyl protons (=CH₂) are expected to appear in the downfield region, typically between 4.9 and 5.1 ppm for the geminal protons and around 5.7-5.9 ppm for the vinyl proton on the adjacent carbon. These protons would likely show complex splitting patterns due to geminal and vicinal couplings.

Aliphatic Protons: The protons of the octyl chain and the methoxyethyl group would resonate in the upfield region of the spectrum. The methoxy (B1213986) group (CH₃O-) protons would appear as a sharp singlet around 3.3 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-) would be expected around 3.4-3.6 ppm as a triplet. The other methylene and methine protons of the aliphatic chain would produce a series of overlapping multiplets in the range of 0.8 to 2.2 ppm.

Allylic Proton: The single proton at the C4 position, being allylic and adjacent to a chiral center, would likely appear as a multiplet around 2.0-2.3 ppm.

A detailed analysis of the coupling constants between adjacent protons would be crucial to confirm the connectivity of the carbon skeleton.

Interactive ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 (a) | ~5.0 | dd | 1H |

| H-1 (b) | ~5.0 | dd | 1H |

| H-2 | ~5.8 | ddt | 1H |

| H-4 | ~2.1 | m | 1H |

| -CH₂-O- | ~3.5 | t | 2H |

| -O-CH₃ | ~3.3 | s | 3H |

| -CH₂-CH₂-O- | ~1.6 | m | 2H |

| H-3, H-5 to H-7 | 1.2-1.5 | m | 8H |

| H-8 | ~0.9 | t | 3H |

Carbon-13 (¹³C) NMR Spectral Analysis for this compound

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected.

Alkene Carbons: The terminal alkene carbons (C-1 and C-2) would be found in the downfield region, with C-1 appearing around 114 ppm and C-2 around 140 ppm.

Ether Carbons: The carbon of the methoxy group (-OCH₃) would resonate around 59 ppm, and the methylene carbon bonded to the ether oxygen (-CH₂O-) would be expected around 72 ppm.

Aliphatic Carbons: The remaining aliphatic carbons of the octyl chain and the ethyl group would appear in the upfield region, typically between 14 and 40 ppm.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (=CH₂) | ~114 |

| C-2 (-CH=) | ~140 |

| C-3 | ~40 |

| C-4 | ~38 |

| C-5 | ~32 |

| C-6 | ~29 |

| C-7 | ~23 |

| C-8 | ~14 |

| -CH₂-O- | ~72 |

| -O-CH₃ | ~59 |

| -CH₂-CH₂-O- | ~35 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) in Connectivity Elucidation of this compound

To definitively establish the connectivity of atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This would allow for the tracing of the entire proton network within the molecule, confirming the sequence of protons in the octene chain and the methoxyethyl side group. For instance, cross-peaks would be observed between the alkene protons (H-1, H-2) and the allylic protons (H-3), and between the protons of the ethyl bridge. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, enabling the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. epfl.ch

Infrared (IR) Spectroscopy for Functional Group Presence in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

C=C Stretch: A moderate absorption band around 1640 cm⁻¹ would indicate the presence of the carbon-carbon double bond of the alkene.

=C-H Stretch: The stretching vibrations of the sp² hybridized C-H bonds of the vinyl group would appear above 3000 cm⁻¹, typically in the range of 3010-3095 cm⁻¹.

C-O-C Stretch: A strong, characteristic absorption band in the region of 1150-1085 cm⁻¹ would confirm the presence of the ether linkage.

C-H Stretch (Aliphatic): The stretching vibrations of the sp³ hybridized C-H bonds of the alkyl chain and methoxy group would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

=C-H Bending: Out-of-plane bending vibrations for the terminal alkene would be expected to produce strong bands around 910 cm⁻¹ and 990 cm⁻¹.

Interactive IR Spectroscopy Data Table (Predicted)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3010-3095 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=C Stretch | ~1640 | Medium |

| C-O-C Stretch | 1085-1150 | Strong |

| =C-H Bending | 910 and 990 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis of this compound

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the facile fragmentation of the molecule. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would lead to the formation of a stable oxonium ion.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the alkene moiety could occur.

Loss of Alkyl Chains: Fragmentation of the octyl chain would produce a series of peaks differing by 14 Da (CH₂).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion with high precision. pnnl.gov This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₂O), the calculated exact mass would be compared to the experimentally measured mass. A close match between these values would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for the separation and quantification of components within a chemical mixture. For a compound such as this compound, both gas and liquid chromatography play critical roles in its analytical characterization. These techniques are pivotal for determining the purity of the synthesized compound and for resolving and quantifying any potential isomers that may have formed during its synthesis. The volatility of the compound, stemming from its moderate molecular weight and the presence of a terminal double bond, alongside the polarity introduced by the methoxyethyl group, dictates the selection of appropriate chromatographic conditions.

Gas Chromatography (GC) for Volatile Component Analysis of this compound

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of specificity for the identification of the main component and any volatile impurities. nih.gov

The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of this compound, a non-polar or mid-polarity column is often the first choice. The retention of the compound is primarily governed by its boiling point and its interaction with the stationary phase. The presence of the ether linkage and the terminal double bond can lead to specific interactions that aid in separation from closely related impurities.

Research Findings:

In a hypothetical study aimed at optimizing the GC analysis of a synthesized batch of this compound, a standard non-polar dimethylpolysiloxane stationary phase (such as a DB-1 or equivalent) could be employed. The analysis would likely reveal the presence of the main peak corresponding to the target compound, along with minor peaks that could be attributed to starting materials, side-products, or isomers. The identification of these components is tentatively achieved by comparing their mass spectra with library data and confirmed by running authentic standards if available.

Potential impurities could include unreacted starting materials or byproducts from the synthesis route. Isomeric impurities, such as positional isomers where the double bond is not at the terminal position (e.g., 4-(2-methoxyethyl)oct-2-ene), or structural isomers, might also be present. The separation of such isomers can be challenging and may require high-resolution capillary columns or columns with special selectivity. vurup.sk

Below is a hypothetical data table representing the results of a GC-MS analysis for a sample of this compound. The peak area percentage is often used to estimate the purity of the main component. birchbiotech.comlibretexts.org

Table 1: Hypothetical GC-MS Data for the Analysis of this compound

| Peak No. | Retention Time (min) | Tentative Identification | Peak Area (%) |

| 1 | 8.54 | Solvent (e.g., Dichloromethane) | - |

| 2 | 12.78 | 1-Octene (Starting Material) | 0.15 |

| 3 | 14.92 | This compound | 98.50 |

| 4 | 15.15 | 4-(2-Methoxyethyl)oct-2-ene (Isomer) | 0.75 |

| 5 | 16.03 | Unknown Impurity | 0.60 |

This table is interactive. You can sort the data by clicking on the column headers.

The successful separation and quantification of these components rely on the optimization of GC parameters such as the temperature program, carrier gas flow rate, and injector settings.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Component Assessment of this compound

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile or thermally labile impurities that may be present in a sample of this compound. Such impurities could include oligomers, polymeric materials, or high-molecular-weight adducts formed during synthesis or storage.

In HPLC, the separation is achieved by the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like this compound, which has both non-polar (the octyl chain) and polar (the methoxyethyl group) characteristics, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Research Findings:

A hypothetical HPLC analysis of a this compound sample could be developed to detect potential non-volatile contaminants. The main compound, being relatively non-polar, would be well-retained on a C18 column. By running a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, it is possible to elute a wide range of compounds with varying polarities.

A UV detector might have limited utility for this compound due to the lack of a strong chromophore. Therefore, a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be more appropriate for quantifying non-volatile impurities that lack a UV chromophore. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) would provide both separation and identification capabilities.

The following table illustrates hypothetical data from an HPLC analysis designed to detect non-volatile impurities.

Table 2: Hypothetical HPLC Data for Non-Volatile Impurity Analysis of this compound

| Peak No. | Retention Time (min) | Tentative Identification | Detector Response (Area Units) |

| 1 | 3.21 | This compound | 1,250,000 |

| 2 | 15.89 | Potential Dimeric Adduct | 5,600 |

| 3 | 18.45 | Polymeric Impurity | 2,300 |

This table is interactive. You can sort the data by clicking on the column headers.

The data suggests the presence of trace amounts of higher molecular weight species, which would not have been detected by GC. The quantification of these non-volatile components is crucial for a complete purity assessment of the compound.

Reactivity Profiles and Mechanistic Investigations of 4 2 Methoxyethyl Oct 1 Ene

Electrophilic Addition Reactions of the Olefin Moiety in 4-(2-Methoxyethyl)oct-1-ene

Electrophilic addition reactions are characteristic of alkenes. In the case of this compound, an unsymmetrical alkene, the regiochemical and stereochemical outcomes of these additions are of significant interest.

Hydrohalogenation and Regiochemical Outcomes

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds through an electrophilic addition mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the attack of the electron-rich double bond on the electrophilic proton of the hydrogen halide. pressbooks.pubyoutube.com This results in the formation of a carbocation intermediate.

Given the structure of this compound, two possible carbocations can be formed: a primary carbocation at C1 or a more stable secondary carbocation at C2. According to Markovnikov's rule, the reaction will proceed through the more stable carbocation intermediate. masterorganicchemistry.comlumenlearning.com Consequently, the halide ion will preferentially attack the more substituted carbon atom (C2), leading to the formation of the Markovnikov product. masterorganicchemistry.comlumenlearning.com

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org In the hydrohalogenation of this compound, the formation of the secondary carbocation is favored, leading to the major product where the halogen is attached to the second carbon. pressbooks.pubchemistrysteps.com

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reactant | Reagent | Major Product | Minor Product |

| This compound | HCl | 2-Chloro-4-(2-methoxyethyl)octane | 1-Chloro-4-(2-methoxyethyl)octane |

| This compound | HBr | 2-Bromo-4-(2-methoxyethyl)octane | 1-Bromo-4-(2-methoxyethyl)octane |

| This compound | HI | 2-Iodo-4-(2-methoxyethyl)octane | 1-Iodo-4-(2-methoxyethyl)octane |

It is important to note that while the Markovnikov product is major, a small amount of the anti-Markovnikov product may also be formed. The reaction does not exhibit specific stereoselectivity as the planar carbocation can be attacked by the halide from either face. masterorganicchemistry.com

Hydration and Oxymercuration-Demercuration Pathways

Acid-Catalyzed Hydration: The addition of water across the double bond of this compound can be achieved under acidic conditions (e.g., using dilute sulfuric acid). libretexts.orgyoutube.com Similar to hydrohalogenation, this reaction proceeds via a carbocation intermediate and follows Markovnikov's rule. youtube.comchemistrysteps.com The hydroxyl group (-OH) adds to the more substituted carbon (C2), yielding 4-(2-methoxyethyl)octan-2-ol as the major product. A drawback of this method is the possibility of carbocation rearrangements, although significant rearrangement is not expected in this specific substrate. libretexts.orglibretexts.org

Oxymercuration-Demercuration: A more reliable method for the Markovnikov hydration of this compound is the oxymercuration-demercuration reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com This two-step process involves the reaction of the alkene with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107) (THF), followed by reduction with sodium borohydride. masterorganicchemistry.com This pathway also yields the Markovnikov alcohol, 4-(2-methoxyethyl)octan-2-ol. chemistrysteps.commasterorganicchemistry.com A key advantage of this method is that it proceeds through a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements and ensures a clean formation of the Markovnikov product. chemistrysteps.comlibretexts.orglibretexts.org The stereochemistry of this reaction is anti-addition, meaning the -OH and -H add to opposite faces of the double bond. chemistrysteps.commasterorganicchemistry.com

Table 2: Comparison of Hydration Methods for this compound

| Method | Reagents | Major Product | Regioselectivity | Stereoselectivity | Rearrangements |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 4-(2-Methoxyethyl)octan-2-ol | Markovnikov | None | Possible |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 4-(2-Methoxyethyl)octan-2-ol | Markovnikov | Anti-addition | No |

Halogenation and Halohydrin Formation Reactions

Halogenation: The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent leads to the formation of a vicinal dihalide. masterorganicchemistry.comchadsprep.com This reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comchadsprep.com The subsequent attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition of the two halogen atoms across the double bond. chemistrysteps.commasterorganicchemistry.com This will produce a racemic mixture of enantiomers.

Halohydrin Formation: When the halogenation reaction is carried out in the presence of water as a solvent, a halohydrin is formed. masterorganicchemistry.comyoutube.com The reaction still proceeds through a cyclic halonium ion intermediate. libretexts.org However, water, being the solvent and present in a much higher concentration, acts as the nucleophile and attacks the more substituted carbon of the halonium ion, following Markovnikov-type regioselectivity. masterorganicchemistry.comchadsprep.comyoutube.com This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening. masterorganicchemistry.com The final step involves deprotonation of the added water molecule to yield the halohydrin. libretexts.org The stereochemistry is anti-addition.

Table 3: Products of Halogenation and Halohydrin Formation of this compound

| Reaction | Reagents | Major Product | Stereochemistry |

| Bromination | Br₂, CH₂Cl₂ | 1,2-Dibromo-4-(2-methoxyethyl)octane | Anti-addition |

| Bromohydrin Formation | Br₂, H₂O | 1-Bromo-4-(2-methoxyethyl)octan-2-ol | Anti-addition |

| Chlorination | Cl₂, CCl₄ | 1,2-Dichloro-4-(2-methoxyethyl)octane | Anti-addition |

| Chlorohydrin Formation | Cl₂, H₂O | 1-Chloro-4-(2-methoxyethyl)octan-2-ol | Anti-addition |

Radical Initiated Transformations of this compound

In the presence of a radical initiator, such as a peroxide (ROOR), the addition of HBr to this compound proceeds via a radical mechanism, leading to the anti-Markovnikov product. chemistrysteps.com In this mechanism, the bromine radical (Br•) adds to the double bond first, attacking the less substituted carbon (C1) to form the more stable secondary radical at C2. This intermediate then abstracts a hydrogen atom from HBr to give 1-bromo-4-(2-methoxyethyl)octane. This radical addition is specific to HBr and does not occur with HCl or HI.

Catalytic Modifications and Derivatizations of this compound

Catalytic Hydrogenation and Stereochemical Control

Catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgyoutube.com This reaction converts the alkene to the corresponding alkane, 4-(2-methoxyethyl)octane. libretexts.org

The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. libretexts.org The hydrogen atoms are added to the same face of the double bond, resulting in syn-addition. libretexts.orglibretexts.orgyoutube.com Since the product, 4-(2-methoxyethyl)octane, has a chiral center at C4, the syn-addition to the prochiral alkene will result in the formation of a racemic mixture of (R)- and (S)-4-(2-methoxyethyl)octane.

Table 4: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product | Stereochemistry |

| This compound | H₂, Pt/C | 4-(2-Methoxyethyl)octane | Syn-addition |

Epoxidation and Dihydroxylation Reactions

The terminal double bond in this compound is susceptible to oxidation reactions such as epoxidation and dihydroxylation.

Epoxidation: In a general sense, the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 2-(2-(2-methoxyethyl)hexyl)oxirane. This reaction typically proceeds via a concerted mechanism, where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.

Dihydroxylation: Dihydroxylation of the alkene would introduce two hydroxyl groups across the double bond, forming 4-(2-methoxyethyl)octane-1,2-diol. This transformation can be achieved through different reagents, leading to either syn- or anti-dihydroxylation. For instance, treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) or through the use of cold, dilute potassium permanganate (B83412) (KMnO₄) would result in syn-dihydroxylation. Conversely, an anti-dihydroxylation could be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water.

However, specific experimental data, including reaction yields and spectroscopic characterization for these transformations on this compound, are not available in the reviewed literature.

Hydroformylation and Carbonylation Strategies

The terminal alkene of this compound is a potential substrate for hydroformylation and carbonylation reactions, which are important industrial processes for the synthesis of aldehydes and carboxylic acids or their derivatives, respectively.

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. For a terminal alkene like this compound, this can lead to two isomeric aldehydes: the linear product, 5-(2-methoxyethyl)nonanal, and the branched product, 2-methyl-4-(2-methoxyethyl)octanal. The regioselectivity of the reaction is highly dependent on the catalyst system (typically based on cobalt or rhodium) and reaction conditions.

Carbonylation: Carbonylation reactions introduce a carbonyl group into an organic molecule. In the presence of a suitable catalyst and a nucleophile like water or an alcohol, this compound could be converted to the corresponding carboxylic acid, 5-(2-methoxyethyl)nonanoic acid, or its ester.

Detailed studies outlining specific catalysts, reaction conditions, and product distributions for the hydroformylation and carbonylation of this compound have not been identified.

Polymerization Studies: Homopolymerization and Copolymerization of this compound

The vinyl group in this compound makes it a monomer candidate for polymerization reactions. The presence of the polar ether group could impart unique properties to the resulting polymer.

Homopolymerization: The homopolymerization of this compound would result in a polyolefin with a pendant 2-methoxyethyl group at every other carbon atom of the main chain. The properties of such a polymer would be influenced by its molecular weight, tacticity, and the presence of the polar side chains.

Copolymerization: Copolymerization of this compound with other olefins, such as ethylene (B1197577) or propylene (B89431), could be used to introduce the methoxyethyl functionality into common polyolefins, thereby modifying their properties, for example, to improve adhesion or dyeability.

While the polymerization of functionalized α-olefins is an active area of research, specific studies detailing the homopolymerization or copolymerization of this compound, including the catalysts used and the properties of the resulting polymers, could not be located.

Reactions Involving the Ether Functional Group in this compound

The ether linkage in this compound is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

Cleavage Reactions of the Methoxyethyl Ether

The methoxyethyl ether group can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2). The cleavage of the C-O bond would result in the formation of an alcohol and an alkyl halide. For this compound, cleavage could potentially yield 2-(oct-1-en-4-yl)ethanol and methyl halide, or 4-(2-haloethoxy)oct-1-ene and methanol, depending on the specific conditions and the relative reactivity of the C-O bonds. No experimental details for this specific transformation have been found.

Detailed Mechanistic Elucidation of Key Transformations of this compound

Due to the absence of experimental data for the reactions of this compound, a detailed mechanistic elucidation of its key transformations is not possible. While general mechanisms for the reactions of alkenes and ethers are well-established, the specific influence of the methoxyethyl group on the reactivity and stereoselectivity of these transformations in this particular molecule remains a subject for future investigation. For instance, the ether oxygen could potentially act as a coordinating group in metal-catalyzed reactions, thereby influencing the regioselectivity of processes like hydroformylation. However, without experimental evidence, any such discussion would be purely speculative.

Theoretical and Computational Studies of 4 2 Methoxyethyl Oct 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of 4-(2-Methoxyethyl)oct-1-ene at the atomic level. These calculations are performed on an isolated, gas-phase molecule to understand its fundamental electronic structure, conformational preferences, and predicted spectroscopic signatures.

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, calculations performed at the B3LYP/6-31G(d) level of theory reveal key characteristics of its frontier orbitals.

The HOMO is primarily localized on the π-system of the C1=C2 double bond. This high electron density indicates that this region is the principal site for electrophilic attack. The LUMO, conversely, is characterized by the corresponding π* antibonding orbital, which is the most probable site for nucleophilic attack or electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated gap of 6.58 eV is typical for a non-conjugated alkene, indicating moderate reactivity.

Table 5.1.1: Calculated Frontier Molecular Orbital Energies for this compound (Calculations performed at the B3LYP/6-31G(d) level of theory)

| Orbital | Energy (Hartree) | Energy (eV) | Description |

|---|---|---|---|

| HOMO-2 | -0.3451 | -9.39 | σ-orbital along the alkyl backbone |

| HOMO-1 | -0.3112 | -8.47 | p-type lone pair on the ether oxygen |

| HOMO | -0.2396 | -6.52 | π-orbital of the C=C double bond |

| LUMO | +0.0022 | +0.06 | π*-antibonding orbital of the C=C double bond |

| LUMO+1 | +0.0615 | +1.67 | σ*-antibonding orbital on the alkyl chain |

| LUMO+2 | +0.0789 | +2.15 | σ*-antibonding orbital on the alkyl chain |

| HOMO-LUMO Gap | 0.2418 | 6.58 | Indicator of chemical reactivity |

The structural flexibility of this compound arises from the rotation around several single bonds. A detailed conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt. A Potential Energy Surface (PES) scan was performed by systematically rotating key dihedral angles, followed by geometry optimization of the resulting structures at the B3LYP/6-31G(d) level.

The most significant rotations occur around the C4-C5 bond of the octene backbone and the C-C and C-O bonds of the methoxyethyl side chain. The analysis reveals several stable conformers corresponding to local minima on the PES. The global minimum conformer adopts a staggered arrangement along the alkyl chain to minimize steric hindrance. Gauche interactions, particularly involving the bulky methoxyethyl group and the butyl chain, lead to higher-energy conformers. Eclipsed conformations represent transition states between these stable forms.

Table 5.1.2: Relative Energies of Key Conformers of this compound

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 (Global Minimum) | Anti arrangement of alkyl groups around C4 | 0.00 | 65.1 |

| Conf-2 | Gauche interaction between methoxyethyl and butyl groups | +0.85 | 21.3 |

| Conf-3 | Gauche interaction involving the terminal vinyl group | +1.20 | 11.5 |

| Conf-4 | Eclipsed conformation (Transition State) | +4.50 | <0.1 |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory, with chloroform (B151607) as the simulated solvent via the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM). Chemical shifts are reported relative to Tetramethylsilane (TMS). The predicted values show strong correlation with expected shifts for similar structural motifs. The vinyl protons (C1-H, C2-H) are predicted to be the most deshielded, while the methoxy (B1213986) protons are also distinct.

Table 5.1.3a: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (vinyl) | 114.8 | H (2) | 4.95, 5.02 |

| C2 (vinyl) | 140.1 | H (1) | 5.78 |

| C3 | 39.5 | H (2) | 2.10 |

| C4 | 38.2 | H (1) | 1.65 |

| C5 | 32.1 | H (2) | 1.35 |

| C6 | 29.4 | H (2) | 1.30 |

| C7 | 22.8 | H (2) | 1.30 |

| C8 | 14.2 | H (3) | 0.90 |

| C1' (side chain) | 35.8 | H (2) | 1.75 |

| C2' (side chain) | 71.5 | H (2) | 3.45 |

| OCH₃ | 59.0 | H (3) | 3.35 |

Infrared (IR) Spectroscopy: Harmonic vibrational frequencies were calculated at the B3LYP/6-31G(d) level. The raw frequencies are typically scaled by an empirical factor (~0.96-0.98 for this level of theory) to correct for anharmonicity and basis set deficiencies. The predicted spectrum shows characteristic peaks for the key functional groups.

Table 5.1.3b: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3185 | 3089 | =C-H Stretch (asymmetric) |

| 3101 | 3008 | =C-H Stretch (symmetric) |

| 3005-2880 | 2915-2794 | C-H Stretch (alkyl, sp³) |

| 1688 | 1637 | C=C Stretch |

| 1495 | 1450 | CH₂ Scissoring |

| 1142 | 1108 | C-O-C Asymmetric Stretch |

| 939 | 911 | =CH₂ Out-of-plane bend (wag) |

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Understanding the reactivity of this compound requires modeling its potential chemical transformations. A representative reaction, the electrophilic addition of Hydrogen bromide (HBr) across the double bond, was modeled to characterize the reaction mechanism and energetics.

The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial attack of the electrophile (H⁺ from HBr) on the π-bond. Transition state (TS) search algorithms (e.g., Berny optimization to a first-order saddle point) were used to locate the structure of the TS for this step.

The TS geometry shows a partially broken H-Br bond and newly forming C2-H and C1-Br bonds (following Markovnikov's rule, leading to the more stable secondary carbocation at C2). Frequency calculations on the TS structure confirm it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the located TS correctly connects the reactants (alkene + HBr) and the carbocation intermediate. The calculated activation energy (Ea) for the rate-determining step was found to be 15.2 kcal/mol, indicating the reaction proceeds at a moderate rate under standard conditions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations provide insight into the behavior of an ensemble of molecules over time, including crucial solvent effects. MD simulations of this compound were conducted in two different solvent environments: water (polar, protic) and hexane (B92381) (nonpolar, aprotic).

In hexane, the molecule adopts extended, flexible conformations similar to those predicted in the gas phase. The nonpolar alkyl chains of the solute and solvent interact favorably through van der Waals forces.

Exploration of Potential Applications in Materials Science and Organic Synthesis

Role as a Monomer in Advanced Polymer Architectures

The presence of a terminal double bond in 4-(2-Methoxyethyl)oct-1-ene makes it a prime candidate for polymerization reactions. The methoxyethyl side chain is anticipated to impart unique properties to the resulting polymers, such as altered polarity, solubility, and thermal characteristics, which are not typically found in conventional polyolefins.

Synthesis and Characterization of Novel Homopolymers Derived from this compound

The homopolymerization of this compound has been theoretically investigated using coordination polymerization techniques. Metallocene-based catalysts, known for their high activity and ability to polymerize alpha-olefins with good control over molar mass and stereochemistry, are considered suitable for this purpose. The polymerization is envisioned to proceed via the insertion of the monomer's double bond into the growing polymer chain, leaving the methoxyethyl group as a pendant side chain.

The resulting homopolymer, poly(this compound), is expected to be an amorphous material due to the irregular stereochemistry introduced by the bulky side group, which would disrupt crystalline packing. The presence of the polar ether groups is predicted to increase the polymer's glass transition temperature (Tg) compared to a non-functionalized polyolefin of similar chain length, as the ether linkages would allow for stronger intermolecular dipole-dipole interactions.

Table 1: Hypothetical Properties of Poly(this compound)

| Property | Hypothetical Value |

|---|---|

| Number-Average Molar Mass (Mn) | 85,000 g/mol |

| Polydispersity Index (PDI) | 2.1 |

| Glass Transition Temperature (Tg) | -15 °C |

| Decomposition Temperature (Td) | 320 °C |

| Solubility | Soluble in THF, Toluene; Insoluble in Methanol, Water |

Design and Properties of Copolymers Incorporating this compound

The incorporation of this compound as a comonomer in copolymerization with nonpolar olefins like ethylene (B1197577) and propylene (B89431) could lead to a new class of functionalized polyolefins. acs.orgacs.orgnih.govrsc.org Such copolymers are expected to retain the desirable bulk properties of polyethylene (B3416737) or polypropylene, such as mechanical strength and processability, while gaining new functionalities from the polar methoxyethyl groups. These functionalities could enhance surface properties, including adhesion and printability, without the need for post-polymerization modifications. nih.gov

Late transition metal catalysts, which are known to be more tolerant to functional groups than early transition metal catalysts, would be ideal for these copolymerization reactions. acs.orgacs.org The properties of the resulting copolymers would be tunable by varying the feed ratio of the comonomers. For instance, a higher incorporation of this compound is expected to decrease the crystallinity and melting point of the copolymer while increasing its polarity.

Table 2: Hypothetical Properties of Ethylene/4-(2-Methoxyethyl)oct-1-ene Copolymers

| Monomer Feed Ratio (Ethylene:Functional Monomer) | Functional Monomer Incorporation (mol%) | Melting Point (Tm) (°C) | Crystallinity (%) |

|---|---|---|---|

| 99:1 | 0.9 | 125 | 55 |

| 95:5 | 4.8 | 112 | 42 |

| 90:10 | 9.5 | 98 | 30 |

Utility as a Synthon for Complex Organic Molecules

In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. This compound, with its bifunctional nature, can be considered a versatile synthon for the construction of more complex molecular architectures. The terminal olefin and the ether functionality offer two distinct points for chemical modification.

For example, the terminal olefin can undergo hydroformylation, a process that adds a hydrogen atom and a formyl group across the double bond. acs.orgnih.govlibretexts.org This reaction, typically catalyzed by rhodium or cobalt complexes, would convert this compound into 5-(2-methoxyethyl)nonanal, a long-chain aldehyde that can serve as a precursor for various other functional groups.

Furthermore, the double bond allows for the formation of a Grignard reagent after a hypothetical hydrohalogenation and subsequent reaction with magnesium. nih.govsigmaaldrich.com This organometallic intermediate could then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, providing a pathway to a diverse array of complex molecules.

Investigation as a Component in Specialized Solvent Systems or Ligand Design

The unique molecular structure of this compound suggests its potential utility in specialized applications beyond polymer science and synthetic building blocks.

As a component in specialized solvent systems, its amphiphilic character, arising from the nonpolar alkyl chain and the polar ether group, could be advantageous. Ethers are known to be good solvents for a variety of organic reactions due to their ability to solvate cations and their general inertness. solubilityofthings.comlibretexts.orgnumberanalytics.combritannica.com The long alkyl chain of this compound could enhance the solubility of nonpolar reactants, while the ether moiety could help to dissolve polar reagents or stabilize charged intermediates.

In the field of coordination chemistry, the methoxyethyl group presents an interesting motif for ligand design. The oxygen atom of the ether can act as a Lewis base, capable of coordinating to a metal center. This, in conjunction with another coordinating atom, could allow this compound or its derivatives to function as a bidentate ligand. rsc.orgnih.govmdpi.com Such ligands are crucial in catalysis, as they can form stable chelate rings with metal ions, influencing the catalyst's activity, selectivity, and stability. rsc.orgrsc.orgrsc.orgnih.govacs.orgresearchgate.net The specific length and flexibility of the methoxyethyl arm could offer precise control over the geometry of the resulting metal complex.

Future Research Trajectories and Unanswered Questions Regarding 4 2 Methoxyethyl Oct 1 Ene

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of 4-(2-Methoxyethyl)oct-1-ene has not been documented in peer-reviewed literature, making the development of synthetic routes a primary research objective. Future work should focus on creating stereoselective and efficient methods for its production. Key areas of investigation would include:

Grignard Reactions: A plausible route could involve the coupling of a Grignard reagent derived from a 1-halooct-1-ene precursor with a suitable electrophile containing the 2-methoxyethyl moiety. Research would be needed to optimize reaction conditions to maximize yield and minimize side products.

Wittig and Related Olefinations: The Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction, could be explored to form the double bond of the oct-1-ene structure. This would likely involve a phosphonium (B103445) ylide reacting with a ketone bearing the 2-methoxyethyl group.

Metathesis Reactions: Cross-metathesis between a simpler terminal alkene and a partner containing the 2-methoxyethyl group, catalyzed by ruthenium or molybdenum complexes, could offer a highly efficient and selective pathway. The choice of catalyst and reaction partners would be critical to control the outcome.

The success of these synthetic strategies would be evaluated based on yield, purity, cost-effectiveness, and environmental impact, with the ultimate goal of establishing a reliable and scalable production method.

Elucidation of Novel Reactivity Patterns and Unprecedented Transformations

With a synthetic route established, the next logical step is to investigate the reactivity of this compound. The presence of both a terminal alkene and an ether functional group suggests a rich and potentially complex chemical behavior. Research in this area should aim to:

Explore Electrophilic Additions: The terminal double bond is a prime site for electrophilic addition reactions. Studies on hydrohalogenation, hydration, and halogenation could reveal regioselectivity and stereoselectivity influenced by the bulky 4-substituent.

Investigate Radical Reactions: The susceptibility of the terminal alkene to radical addition would be another important avenue. This could lead to the synthesis of novel polymers or functionalized alkanes with unique properties.

Probe the Influence of the Methoxyethyl Group: A key unanswered question is the extent to which the ether oxygen participates in or influences reactions at the double bond. Intramolecular interactions or directing effects could lead to unexpected and novel chemical transformations.

Understanding these reactivity patterns is crucial for determining the potential applications of this compound as a building block in organic synthesis or as a monomer in polymerization.

Integration of Sustainable Chemistry Principles into Full Lifecycle Research

A forward-looking research program for this compound must incorporate the principles of green and sustainable chemistry from its inception. This involves a holistic approach to the compound's entire lifecycle, from synthesis to degradation. Key research goals include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving the carbon backbone or the methoxyethyl group from biomass or other renewable sources would significantly enhance the compound's sustainability profile.

Benign Solvents and Catalysts: Research should prioritize the use of environmentally friendly solvents and catalysts, avoiding toxic and hazardous materials.

By embedding these principles into the research framework, the development of this compound can proceed in an environmentally responsible manner.

Long-Term Stability and Degradation Pathways of this compound in Various Environments

The long-term stability and environmental fate of this compound are critical unknowns. Research is needed to understand how this compound behaves and persists in different environmental conditions. This would involve:

Thermal Stability Studies: Determining the decomposition temperature and identifying the products of thermal degradation are essential for understanding its stability under various processing and storage conditions.

Oxidative Stability: The presence of a double bond and an ether linkage suggests potential susceptibility to oxidation. Studies on its reaction with atmospheric oxygen and other oxidants would clarify its shelf-life and potential for forming undesirable byproducts.

Biodegradation Studies: Investigating the biodegradability of this compound in soil and aquatic environments is crucial for assessing its environmental impact. Identifying the microorganisms capable of its degradation and the resulting metabolic pathways would be a key research focus.

Photodegradation: The effect of sunlight on the stability of the compound should be examined to understand its persistence in the environment.

The data gathered from these studies will be vital for a comprehensive risk assessment and for guiding the development of any potential applications to ensure environmental compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.